3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves several steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Alternatively, pyrazoles can be formed by the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
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Coupling Reactions: : The final compound is obtained by coupling the pyrazole and oxadiazole intermediates with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other heterocyclic structures.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
The compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole and oxadiazole rings play a crucial role in this interaction, as they can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2-Thienylmethylamine: A thiophene derivative with similar biological activity.
1,2,4-Oxadiazole-5-carboxamide: A simpler oxadiazole derivative with similar chemical properties.
Uniqueness
The uniqueness of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14BrN5O2S |
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Molecular Weight |
396.26 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H14BrN5O2S/c1-8-12(15)9(2)20(18-8)7-11-17-14(22-19-11)13(21)16-6-10-4-3-5-23-10/h3-5H,6-7H2,1-2H3,(H,16,21) |
InChI Key |
USOMOIZLMKVTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CS3)C)Br |
Origin of Product |
United States |
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